molecular formula C19H23NO3 B4909648 2-(2,4-DIMETHYLPHENOXY)-N-(2-(4-METHOXYPHENYL)ETHYL)ACETAMIDE CAS No. 438477-43-1

2-(2,4-DIMETHYLPHENOXY)-N-(2-(4-METHOXYPHENYL)ETHYL)ACETAMIDE

Cat. No.: B4909648
CAS No.: 438477-43-1
M. Wt: 313.4 g/mol
InChI Key: GMSYENSSZAKFJO-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHYLPHENOXY)-N-(2-(4-METHOXYPHENYL)ETHYL)ACETAMIDE is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups and an acetamide moiety linked to a methoxyphenyl ethyl group

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, amides are considered to be low in toxicity, but they can be irritating to the skin and eyes . It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, materials science, etc., depending on its properties. It could be interesting to explore its potential applications in drug discovery, given the prevalence of amides and aromatic rings in many pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENOXY)-N-(2-(4-METHOXYPHENYL)ETHYL)ACETAMIDE typically involves the following steps:

    Formation of the Phenoxy Group: The starting material, 2,4-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Amidation Reaction: The phenoxyacetic acid intermediate is then subjected to an amidation reaction with 2-(4-methoxyphenyl)ethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYLPHENOXY)-N-(2-(4-METHOXYPHENYL)ETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(2,4-DIMETHYLPHENOXY)-N-(2-(4-METHOXYPHENYL)ETHYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DIMETHYLPHENOXY)ACETIC ACID: Similar structure but lacks the amide linkage.

    N-(2-(4-METHOXYPHENYL)ETHYL)ACETAMIDE: Similar structure but lacks the phenoxy group.

    2-(4-METHOXYPHENOXY)-N-(2-(4-METHOXYPHENYL)ETHYL)ACETAMIDE: Similar structure with a methoxy substitution on the phenoxy group.

Uniqueness

2-(2,4-DIMETHYLPHENOXY)-N-(2-(4-METHOXYPHENYL)ETHYL)ACETAMIDE is unique due to the presence of both dimethyl and methoxy substitutions, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-4-9-18(15(2)12-14)23-13-19(21)20-11-10-16-5-7-17(22-3)8-6-16/h4-9,12H,10-11,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSYENSSZAKFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438477-43-1
Record name 2-(2,4-DIMETHYLPHENOXY)-N-(2-(4-METHOXYPHENYL)ETHYL)ACETAMIDE
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